3-Chloro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Chloro-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 . This indicates that the molecule contains a benzyl group (a benzene ring attached to a CH2 group) with a trifluoromethyl group (-CF3) and a chlorine atom attached to the benzene ring, and a hydroxyl group (-OH) attached to the CH2 group.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 53-57 degrees Celsius .Scientific Research Applications
Photocatalytic Oxidation
3-Chloro-4-(trifluoromethyl)benzyl alcohol and its derivatives can be selectively oxidized to their corresponding aldehydes through photocatalytic oxidation using TiO2 under O2 atmosphere. This process is effective under both UV-light and visible light irradiation, suggesting the formation of a surface complex on TiO2 as the active center for the oxidation reaction (Higashimoto et al., 2009).
Chemoselective Reduction
A chemoselective reduction system using chlorodiphenylsilane with a catalytic amount of indium trichloride has been described for the direct reduction of various alcohols, including this compound, to their corresponding alkanes. This method exhibits high selectivity for the hydroxyl group, reducing it in the presence of other sensitive functional groups without affecting them (Yasuda et al., 2001).
Secondary Benzylation
Secondary benzylation of nucleophiles with secondary benzyl alcohol, including this compound, catalyzed by metal triflates like lanthanoid, scandium, and hafnium triflate, has been reported. This method is noted for its effectiveness in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with high activity and selectivity under mild conditions (Noji et al., 2003).
Antibacterial and Antifungal Properties
Substituted benzyl alcohols, potentially including derivatives of this compound, have been studied for their antibacterial and antifungal properties. Among these, compounds with chloro substituents showed notable inhibitory activity against bacterial and fungal strains, indicating the potential of chloro-substituted benzyl alcohols in pharmaceutical applications (Carter et al., 1958).
Novel Synthetic Routes
Efficient synthetic routes for the preparation of this compound derivatives through processes like copper(I) iodide-initiated trifluoromethyl–dehydroxylation have been explored. These methods allow for the generation of trifluoromethyl derivatives from homoallylic alcohols, showcasing the versatility of this compound in synthetic chemistry (Duan & Chen, 1994).
Safety and Hazards
This compound is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is known that alcohols can undergo a variety of reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The trifluoromethyl group in the compound can significantly impact its chemical reactivity .
Biochemical Pathways
It is known that alcohols can participate in various biochemical reactions, including oxidation and reduction reactions .
Pharmacokinetics
The trifluoromethyl group can influence the compound’s lipophilicity, which may affect its absorption and distribution .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzyl alcohol. For instance, the compound’s reactivity and stability can be affected by temperature and pH . Moreover, the presence of other chemicals can influence its reactivity and the pathways it participates in .
properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMGAIHSRGUIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659329 | |
Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
948014-51-5 | |
Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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